molecular formula C17H13ClN2OS B3213873 5-(2-Phenylthiazol-4-yl)indolin-2-one hydrochloride CAS No. 1129403-60-6

5-(2-Phenylthiazol-4-yl)indolin-2-one hydrochloride

Cat. No.: B3213873
CAS No.: 1129403-60-6
M. Wt: 328.8 g/mol
InChI Key: OAZXFSLLGNWSAD-UHFFFAOYSA-N
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Description

5-(2-Phenylthiazol-4-yl)indolin-2-one hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 5-(2-Phenylthiazol-4-yl)indolin-2-one hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable phenyl-substituted thioamide with an α-haloketone under acidic conditions.

    Indole Formation: The indole ring is formed through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling Reaction: The thiazole and indole rings are then coupled together using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-(2-Phenylthiazol-4-yl)indolin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the indole or thiazole rings.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2-Phenylthiazol-4-yl)indolin-2-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its interactions with cellular targets.

    Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins or enzymes.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(2-Phenylthiazol-4-yl)indolin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may inhibit a kinase enzyme, leading to the suppression of a signaling pathway involved in cancer cell proliferation.

Comparison with Similar Compounds

5-(2-Phenylthiazol-4-yl)indolin-2-one hydrochloride can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-(2-phenyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS.ClH/c20-16-9-13-8-12(6-7-14(13)18-16)15-10-21-17(19-15)11-4-2-1-3-5-11;/h1-8,10H,9H2,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZXFSLLGNWSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4)NC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129403-60-6
Record name 2H-Indol-2-one, 1,3-dihydro-5-(2-phenyl-4-thiazolyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129403-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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